

Spectroscopic Data for Ethyl 4-bromocrotonate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-bromocrotonate

Cat. No.: B151991

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-bromocrotonate** (CAS 37746-78-4), a valuable reagent in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development.

Introduction to Ethyl 4-bromocrotonate

Ethyl 4-bromocrotonate, systematically named ethyl (E)-4-bromobut-2-enoate, is a bifunctional molecule featuring both an α,β -unsaturated ester and a primary alkyl bromide. This combination of reactive sites makes it a versatile building block for the synthesis of a wide range of organic compounds, including pharmaceuticals and natural products. Accurate spectroscopic characterization is paramount for verifying its purity and for tracking its transformations in chemical reactions.

The molecular structure of **Ethyl 4-bromocrotonate** is presented below:

Caption: Molecular Structure of **Ethyl 4-bromocrotonate**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Ethyl 4-bromocrotonate**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **Ethyl 4-bromocrotonate** exhibits distinct signals for each of the unique proton environments in the molecule. The data presented here is based on a reported spectrum in deuterated chloroform (CDCl_3) at 400 MHz.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.92	m	1H	=CH-CO ₂ Et
5.95	m	1H	Br-CH ₂ -CH=
4.15	q	2H	O-CH ₂ -CH ₃
3.95	m	2H	Br-CH ₂ -
1.25	t	3H	O-CH ₂ -CH ₃

Interpretation of the ^1H NMR Spectrum:

- Vinyl Protons (δ 6.92 and 5.95): The two protons on the carbon-carbon double bond appear as multiplets in the downfield region. The proton alpha to the carbonyl group (δ 6.92) is further downfield due to the deshielding effect of the carbonyl. The trans-coupling constant between these two protons is expected to be in the range of 15-16 Hz, characteristic of a trans-alkene.
- Ethyl Ester Protons (δ 4.15 and 1.25): The ethyl group of the ester gives rise to a quartet at δ 4.15 for the methylene protons (-O-CH₂-) and a triplet at δ 1.25 for the methyl protons (-CH₃). The coupling between these two signals results in the characteristic quartet-triplet pattern with a coupling constant of approximately 7.1 Hz.
- Brominated Methylene Protons (δ 3.95): The methylene protons adjacent to the bromine atom appear as a multiplet at δ 3.95. These protons are coupled to the adjacent vinyl proton.

^{13}C NMR Spectroscopy

While experimental ^{13}C NMR data for **Ethyl 4-bromocrotonate** is not readily available in the literature, a predicted spectrum can be derived based on the known chemical shifts of similar

compounds, such as **methyl 4-bromocrotonate**, and established substituent effects.

Chemical Shift (δ) ppm (Predicted)	Carbon Assignment
165.5	C=O
144.0	=CH-CO ₂ Et
122.5	Br-CH ₂ -CH=
60.5	O-CH ₂ -CH ₃
31.0	Br-CH ₂ -
14.1	O-CH ₂ -CH ₃

Rationale for Predicted ¹³C NMR Chemical Shifts:

- Carbonyl Carbon (δ 165.5): The ester carbonyl carbon is expected to be the most downfield signal.
- Olefinic Carbons (δ 144.0 and 122.5): The carbon beta to the carbonyl group (=CH-CO₂Et) is predicted to be more downfield than the carbon alpha to the carbonyl (Br-CH₂-CH=).
- Ethyl Ester Carbons (δ 60.5 and 14.1): The methylene carbon of the ethyl ester appears around δ 60.5, while the methyl carbon is found in the upfield region at approximately δ 14.1.
- Brominated Methylene Carbon (δ 31.0): The carbon attached to the bromine atom is expected to be in the range of δ 30-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **Ethyl 4-bromocrotonate** provides valuable information about the functional groups present in the molecule. The gas-phase IR spectrum is available from the NIST Chemistry WebBook.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Medium	C-H stretch (alkyl)
~1725	Strong	C=O stretch (α,β -unsaturated ester)
~1650	Medium	C=C stretch (alkene)
~1250	Strong	C-O stretch (ester)
~970	Strong	=C-H bend (trans-alkene)
~650	Medium	C-Br stretch

Interpretation of the IR Spectrum:

- **C=O Stretch (~1725 cm⁻¹):** A strong absorption band around 1725 cm⁻¹ is characteristic of the carbonyl stretching vibration of an α,β -unsaturated ester. The conjugation with the C=C double bond lowers the frequency compared to a saturated ester.
- **C=C Stretch (~1650 cm⁻¹):** The stretching vibration of the carbon-carbon double bond appears as a medium intensity band around 1650 cm⁻¹.
- **C-O Stretch (~1250 cm⁻¹):** A strong band in the fingerprint region, around 1250 cm⁻¹, is indicative of the C-O stretching vibration of the ester group.
- **=C-H Bend (~970 cm⁻¹):** A strong out-of-plane bending vibration around 970 cm⁻¹ is characteristic of a trans-substituted alkene, which is a key diagnostic peak for the stereochemistry of the double bond.
- **C-Br Stretch (~650 cm⁻¹):** The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency region of the spectrum.

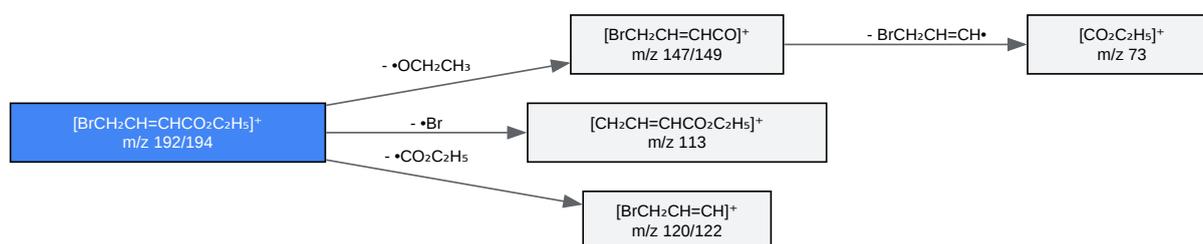
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. While an experimental mass spectrum for **Ethyl 4-**

bromocrotonate is not readily available, a predicted fragmentation pattern can be proposed based on the known fragmentation of esters and alkyl halides.

Predicted Mass Spectrum Fragmentation:

- Molecular Ion (M^+): The molecular ion peak is expected at m/z 192 and 194 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ^{79}Br and ^{81}Br isotopes).
- Key Fragment Ions:
 - $[\text{M} - \text{OCH}_2\text{CH}_3]^+$ (m/z 147/149): Loss of the ethoxy radical from the ester group.
 - $[\text{M} - \text{Br}]^+$ (m/z 113): Loss of a bromine radical.
 - $[\text{CH}_2\text{CH}=\text{CHCO}_2\text{C}_2\text{H}_5]^+$ (m/z 113): This fragment corresponds to the loss of the bromine atom.
 - $[\text{BrCH}_2\text{CH}=\text{CH}]^+$ (m/z 120/122): Cleavage of the ester group.
 - $[\text{CO}_2\text{C}_2\text{H}_5]^+$ (m/z 73): The ethyl carboxylate fragment.



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Sources

- 1. ethyl 4-bromocrotonate [webbook.nist.gov]
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